molecular formula C17H17ClN4OS B2451196 1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034452-70-3

1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2451196
CAS No.: 2034452-70-3
M. Wt: 360.86
InChI Key: ZWSDMEMZZQRZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H17ClN4OS and its molecular weight is 360.86. The purity is usually 95%.
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Biological Activity

1-(4-chlorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H17ClN4OSC_{17}H_{17}ClN_{4}OS and a molecular weight of 360.86 g/mol. Its structure features a urea linkage, a chlorobenzyl group, and a thiophenyl-pyrazole moiety, which contribute to its pharmacological profile.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Thiophenyl Group : The thiophenyl group can be attached using palladium-catalyzed cross-coupling reactions.
  • Final Urea Formation : The urea linkage is formed by reacting the amine with isocyanates or carbamates.

Anticancer Activity

Recent studies indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation across various lines, including lung (H460), colon (HT-29), and breast cancers (MDA-MB-231). The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.

CompoundCell LineGI50 (µM)Mechanism
1H46025.1Apoptosis induction
2HT-2921.5Cell cycle arrest
3MDA-MB-23115.9Inhibition of migration

Anti-inflammatory Activity

Compounds containing thiophene and pyrazole rings have demonstrated anti-inflammatory effects in various assays. For example, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac.

CompoundIC50 (µg/mL)Reference Drug IC50 (µg/mL)
A60.5654.65
B57.2454.65

Case Studies

  • Study on Antitumor Activity : A recent study evaluated several urea derivatives, including those structurally related to our compound, revealing broad-spectrum antitumor activity with selective effects on specific cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological efficacy.
  • Mechanistic Insights : Molecular docking studies have suggested that similar compounds interact with key targets involved in cancer progression, such as GSK-3β, leading to reduced enzymatic activity and subsequent cellular effects .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c18-15-3-1-13(2-4-15)11-20-17(23)19-7-9-22-8-5-16(21-22)14-6-10-24-12-14/h1-6,8,10,12H,7,9,11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSDMEMZZQRZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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